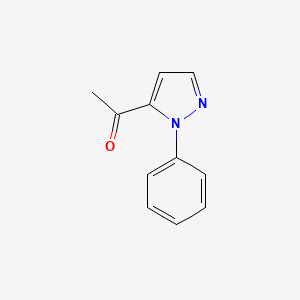

1-(1-Phenyl-1H-pyrazol-5-YL)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylpyrazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9(14)11-7-8-12-13(11)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEPLNUVMOGCDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=NN1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697919 | |

| Record name | 1-(1-Phenyl-1H-pyrazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114998-59-3 | |

| Record name | 1-(1-Phenyl-1H-pyrazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Spectroscopic Characterization of 1 1 Phenyl 1h Pyrazol 5 Yl Ethanone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular framework of 1-(1-phenyl-1H-pyrazol-5-yl)ethanone derivatives in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the proton and carbon skeletons of a molecule, providing deep insights into its structure.

¹H and ¹³C NMR Analysis for Proton and Carbon Framework Elucidation

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For a typical this compound derivative, distinct signals corresponding to the acetyl group protons, the pyrazole (B372694) ring protons, and the N-phenyl group protons are observed. For instance, in a related derivative, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the protons of the phenyl group appear as multiplets in the aromatic region (δ 7.44–8.00 ppm), while the pyrazole protons resonate at characteristic chemical shifts (δ 6.26–7.65 ppm). mdpi.com The acetyl methyl protons typically appear as a sharp singlet in the upfield region.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework. The carbonyl carbon of the acetyl group is particularly diagnostic, appearing far downfield (e.g., ~194.7 ppm for 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one) due to the deshielding effect of the adjacent oxygen atom. mdpi.com Carbons of the pyrazole and phenyl rings appear at distinct chemical shifts, allowing for full assignment of the carbon skeleton. mdpi.commdpi.com

| Table 1: Representative NMR Data for 1-Phenylpyrazole (B75819) Derivatives | ||

|---|---|---|

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1-(4-Chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone | 2.17 (s, 3H, -CH₃), 2.25 (s, 3H, -CH₃), 5.42 (s, 2H, -CH₂), 5.92 (s, 1H, pyrazole), 7.43–7.53 (m, 2H, phenyl), 7.86-7.98 (m, 2H, phenyl) mdpi.com | 11.03, 13.53, 55.30, 105.96, 129.28, 129.57, 132.90, 140.50, 140.52, 148.49, 191.77 mdpi.com |

| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | 4.39 (d, 2H), 6.26-6.28 (m, 2H), 7.17 (t, 1H), 7.44-7.48 (m, 2H), 7.53-7.54 (m, 2H), 7.57-7.60 (m, 1H), 7.64-7.65 (m, 2H), 7.98-8.00 (m, 2H) mdpi.com | 42.2, 71.3, 106.6 (2C), 128.2 (2C), 128.7 (2C), 129.1 (2C), 133.7, 135.9, 140.3 (2C), 194.7 (C=O) mdpi.com |

Two-Dimensional NMR Techniques (HSQC, HMBC) for Connectivity and Stereochemical Assignments

While one-dimensional NMR provides chemical shifts, two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity between atoms. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of which proton is attached to which carbon. columbia.edu

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is even more powerful, as it reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is instrumental in piecing together the molecular puzzle. For example, an HMBC spectrum would show a correlation between the singlet of the acetyl protons and the C5 carbon of the pyrazole ring, as well as the carbonyl carbon, thus confirming the placement of the acetyl group. Similarly, correlations between the phenyl protons and the pyrazole carbons can definitively establish the connectivity across the N-C bond. These techniques are vital for distinguishing between potential isomers. researchgate.net

Temperature-Dependent NMR for Dynamic Phenomena (e.g., Tautomerism, Conformational Flexibility)

Molecules are not static entities, and NMR can be used to study their dynamic behaviors. researchgate.net For molecules like this compound, one potential dynamic process is restricted rotation around the N-phenyl bond. At room temperature, this rotation may be fast on the NMR timescale, resulting in sharp, averaged signals for the phenyl protons. However, by lowering the temperature, this rotation can be slowed, potentially leading to the decoalescence of signals as the chemically non-equivalent ortho- and meta-protons become resolved. aps.orgresearchgate.net

Furthermore, in related pyrazole systems, temperature-dependent NMR has been used to study annular tautomerism, a process where a proton shifts between the two nitrogen atoms of the pyrazole ring. psu.edu While the N-substitution in this compound prevents this specific type of tautomerism, the technique remains a powerful tool for investigating other potential dynamic equilibria or conformational changes within this class of molecules. researchgate.netpsu.edu

X-ray Crystallography for Solid-State Structure Determination

While NMR provides detailed structural information in solution, X-ray crystallography offers an unparalleled, precise picture of the molecule's structure in the solid state. This technique can determine bond lengths, bond angles, and the absolute configuration of a molecule with very high precision.

Single Crystal X-ray Diffraction for Absolute Configuration and Supramolecular Interactions

A key structural parameter in 1-phenylpyrazole derivatives is the dihedral angle between the plane of the phenyl ring and the pyrazole ring. Crystal structures of related compounds, such as 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone and 1-(5-hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-4-yl)ethanone, reveal that these two rings are typically not coplanar. nih.goviucr.orgnih.gov For example, in one polymorph of the former, two independent molecules in the asymmetric unit exhibited dihedral angles of 4.90° and 16.05°. nih.goviucr.org This twisting is a result of steric hindrance and electronic effects.

X-ray crystallography also provides invaluable information about how molecules pack together in the crystal lattice, revealing intermolecular or supramolecular interactions. nih.gov These can include classical hydrogen bonds (e.g., O-H···O), weaker C-H···N or C-H···O interactions, and π-π stacking interactions between aromatic rings, all of which have been observed in the crystal structures of related phenylpyrazole derivatives. nih.goviucr.orgspast.org

| Table 2: Selected Crystallographic Data for Phenylpyrazole Derivatives | ||

|---|---|---|

| Compound | Crystal System | Key Structural Features |

| 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (Polymorph 1) | Monoclinic, P2₁/n nih.goviucr.org | Dihedral angle between rings: 4.90° and 16.05°. Intramolecular O-H···O hydrogen bonds. Intermolecular C-H···N and C-H···π interactions. nih.goviucr.org |

| 1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-4-yl)ethanone | Triclinic, P-1 nih.gov | Two independent molecules with dihedral angles of 11.62° and 18.17°. Strong intramolecular O-H···O hydrogen bonds. nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS provides an exact mass that can be matched to a unique molecular formula, distinguishing it from other formulas with the same nominal mass. mdpi.com

For this compound derivatives, HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) typically shows a prominent ion corresponding to the protonated molecule, [M+H]⁺. mdpi.com The experimentally measured exact mass for this ion is compared to the calculated mass for the expected formula, with a match within a few parts per million (ppm) providing strong evidence for the compound's identity.

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to fragmentation (e.g., through collision-induced dissociation in MS/MS experiments), it breaks apart in predictable ways based on its structure. The fragmentation of pyrazole rings often involves characteristic losses, such as the expulsion of N₂ or HCN. researchgate.netresearchgate.net The analysis of these fragment ions helps to corroborate the proposed structure, providing a powerful complementary technique to NMR and X-ray crystallography. nih.gov

Vibrational Spectroscopy (IR) and Electronic Absorption Spectroscopy (UV-Vis) for Functional Group Identification and Electronic Transitions

The structural elucidation of novel compounds relies heavily on a combination of spectroscopic techniques. Among these, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools. IR spectroscopy is unparalleled for identifying the specific functional groups present in a molecule by probing their vibrational modes, while UV-Vis spectroscopy provides critical information about the electronic transitions within conjugated systems. msu.edu

Vibrational Spectroscopy (IR)

Infrared spectroscopy induces vibrational excitation of covalent bonds in a molecule. msu.edu The absorption of IR radiation occurs at specific frequencies corresponding to the energy of these vibrations, providing a unique "fingerprint" of the molecule's functional groups. For derivatives of this compound, IR spectroscopy is instrumental in confirming the presence of the key structural motifs: the pyrazole ring, the phenyl substituent, and the ethanone (B97240) (acetyl) group.

Key vibrational modes for pyrazole derivatives include:

C=O Stretching: The carbonyl group of the ethanone moiety gives rise to a strong, sharp absorption band, typically in the region of 1660-1695 cm⁻¹. The IR spectrum for 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, a related ketone, shows a characteristic C=O band at 1663 cm⁻¹. mdpi.com Another derivative, 1-(4-chlorophenyl)-3-(3-naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)propenone, displays its carbonyl stretching vibration at 1692 cm⁻¹. nih.gov

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the pyrazole ring and the C=C bonds of both the pyrazole and phenyl rings typically appear in the 1500-1655 cm⁻¹ range. mdpi.comnih.gov For instance, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one exhibits bands for C=N and C=C bonds in the 1570–1615 cm⁻¹ region. mdpi.com

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic phenyl ring and the pyrazole ring are observed above 3000 cm⁻¹, usually in the 3020-3170 cm⁻¹ range. nih.gov

Pyrazole Ring Vibrations: The pyrazole ring itself has characteristic deformation vibrations, which can be observed at lower frequencies. A pyrazole ring deformation has been experimentally observed at 634 cm⁻¹ for a related derivative.

The following table summarizes characteristic IR absorption data for functional groups found in 1-phenyl-1H-pyrazole derivatives from various research findings.

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Source(s) |

| Carbonyl (Ketone) | C=O Stretch | 1663 - 1692 | mdpi.comnih.gov |

| Pyrazole & Phenyl Rings | C=N / C=C Stretch | 1570 - 1655 | mdpi.comnih.gov |

| Aromatic C-H | C-H Stretch | 3022 - 3170 | nih.gov |

| Pyrazole Ring | Ring Deformation | ~634 | |

| Alkyl C-H (sp³) | C-H Stretch | 2963 - 2967 | nih.gov |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the energy required to promote electrons from a ground state to a higher energy state. In conjugated molecules like this compound derivatives, the most significant electronic transitions are typically π → π*. The pyrazole ring, being aromatic, and the attached phenyl group form a conjugated system that gives rise to characteristic absorption bands.

Studies on various pyrazole derivatives reveal key absorption features:

The gas-phase UV absorption spectrum of the parent pyrazole molecule shows a π → π* transition around 206 nm. researchgate.net

In more complex derivatives, the absorption maxima (λ_max) shift depending on the specific substituents and the solvent used. For example, a β-pinene-pyrazole derivative exhibits an absorption band at 280 nm, which is significantly enhanced and shifted to 330 nm upon complexation with aluminum ions. nih.gov

Another study on coumarin-pyrazole derivatives reports a broad absorbance maximum at 446 nm in DMSO. nih.gov

The electronic spectra of dipyridylpyrazole ligands show characteristic absorption bands that are red-shifted upon the formation of silver complexes. researchgate.net

This data indicates that the electronic properties and, consequently, the UV-Vis absorption spectra of pyrazole derivatives can be finely tuned by modifying their substituents.

| Compound Type | Solvent | Absorption Maxima (λ_max) | Transition Type | Source(s) |

| Pyrazole (gas phase) | N/A | ~206 nm | π → π | researchgate.net |

| Dipyridylpyrazole Ligand | CH₂Cl₂ | Not specified, characteristic bands | π → π | researchgate.net |

| β-pinene-pyrazole derivative | EtOH/HEPES | 280 nm | π → π | nih.gov |

| Coumarin-pyrazole derivative | DMSO | 446 nm | π → π | nih.gov |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and confirms its empirical formula, which is a crucial step in the characterization of a newly synthesized molecule. researchgate.netnih.gov

For derivatives of 1-phenyl-1H-pyrazole, elemental analysis is routinely used to validate the final structure after synthesis and purification. The results are typically presented as "Anal. Calcd for [Formula]: C, %; H, %; N, %. Found: C, %; H, %; N, %."

The table below presents data from the elemental analysis of several 1-phenyl-1H-pyrazole derivatives, demonstrating the high degree of accuracy achieved in confirming their empirical formulas.

| Compound | Molecular Formula | Calculated Composition (%) | Found Composition (%) | Source(s) |

| 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | C₁₅H₁₄N₄O | C, 67.65; H, 5.30; N, 21.04 | Not explicitly found, but analysis confirmed the formula. | mdpi.com |

| 1-(4-chlorophenyl)-3-(3-naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)propenone | C₂₈H₁₉ClN₂O | C, 77.33; H, 4.40; N, 6.44 | C, 77.29; H, 4.45; N, 6.47 | nih.gov |

| 3-(4-Methoxyphenyl)-5-(3-naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole | C₂₉H₂₃N₃O₂ | C, 78.18; H, 5.20; N, 9.43 | C, 78.27; H, 5.14; N, 9.33 | nih.gov |

| 3-Phenyl-5-(3-naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole | C₂₈H₂₁N₃O | C, 80.94; H, 5.09; N, 10.11 | C, 80.97; H, 5.13; N, 10.23 | nih.gov |

Computational Chemistry and Theoretical Studies on 1 1 Phenyl 1h Pyrazol 5 Yl Ethanone Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 1-(1-phenyl-1H-pyrazol-5-yl)ethanone to predict a variety of properties with high accuracy. eurasianjournals.comnih.gov

Before properties can be calculated, the molecule's most stable three-dimensional structure, or its ground-state geometry, must be determined. This process, known as geometry optimization, is a fundamental application of DFT. For pyrazole (B372694) derivatives, methods like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p) are commonly used to find the minimum energy conformation. researchgate.netnih.gov The optimization of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a related pyrazole-containing compound, revealed significant conformational changes at the sulfonyl group upon optimization, highlighting the importance of this computational step. nih.gov

Once the geometry is optimized, the electronic properties can be analyzed. Key to this is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For example, in a study of 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, a structurally similar compound, the HOMO-LUMO analysis was used to understand the charge transfer within the molecule. researchgate.net The distribution of these orbitals shows where the molecule is likely to undergo electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) map is another tool derived from DFT that illustrates the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net For the aforementioned fluorophenyl pyrazoline derivative, the MEP analysis showed that the negative charge is concentrated around the carbonyl group, indicating it as the most reactive site for electrophilic attack. researchgate.net

Table 1: Key Electronic Properties Calculated by DFT

| Parameter | Description | Significance for this compound |

|---|---|---|

| Geometry Optimization | Finding the lowest energy, most stable 3D structure of the molecule. | A prerequisite for all other computational property predictions. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating capability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. researchgate.net |

DFT calculations are a reliable method for predicting spectroscopic data, which can be used to confirm the structure of synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. sc.edu The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed within the DFT framework for this purpose. rsc.org

Studies on related pyrazole derivatives have tested various DFT functionals (such as B3LYP, M06-2X, and B97D) and basis sets (like TZVP and 6-311+G(2d,p)) to determine the most accurate combination for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netthieme-connect.de The results are then compared with experimental data, often using statistical measures like the root mean square error (RMSE) to gauge accuracy. researchgate.netthieme-connect.de For 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, it was found that the B97D and TPSSTPSS functionals provided the most accurate predictions. thieme-connect.de Such computational studies can aid in the assignment of complex NMR spectra and help distinguish between different isomers. rsc.orgamercrystalassn.org

Table 2: DFT Functionals and Basis Sets for NMR Prediction of Pyrazole Systems

| DFT Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP, M06-2X | TZVP, 6-311+G(d,p) | Prediction of ¹H and ¹³C NMR chemical shifts for a pyrazol-5-amine derivative. | researchgate.netthieme-connect.de |

| B3LYP | 6-31G(d) | Used in 2D-QSPR studies of pyrazine (B50134) derivatives to calculate quantum chemical descriptors. | wiley-vch.de |

| WP04 | 6-311++G(2d,p) | Identified as a top-performing functional for ¹H NMR chemical shift predictions in a benchmark study. | rsc.org |

| ωB97X-D | def2-SVP | Identified as a top-performing functional for ¹³C NMR chemical shift predictions in a benchmark study. | rsc.org |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. muni.czresearchgate.net This theory is not based on orbitals but on the topology of the electron density (ρ), a quantum observable. muni.cz

Key features in QTAIM are the critical points where the gradient of the electron density is zero. A "bond path," a line of maximum electron density linking two nuclei, and its associated bond critical point (BCP) are considered universal indicators of a chemical bond. researchgate.net The properties of the electron density at the BCP, such as its value (ρb) and its Laplacian (∇²ρb), provide quantitative information about the nature of the interaction. For instance, shared interactions (covalent bonds) typically show high ρb and negative ∇²ρb values, while closed-shell interactions (like hydrogen bonds or ionic bonds) have lower ρb and positive ∇²ρb values. nih.gov

While specific QTAIM studies on this compound are not widely reported, the methodology is broadly applicable to analyze intramolecular and intermolecular interactions, such as hydrogen bonds, in crystals of pyrazole derivatives. muni.czresearchgate.net This analysis provides a quantum mechanical basis for understanding concepts like molecular structure and bonding. muni.cz

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Protein-Ligand Stability

While DFT calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. eurasianjournals.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions change over time.

For pyrazole derivatives being investigated as potential drugs, MD simulations are crucial for assessing the stability of the ligand-protein complex predicted by molecular docking. A simulation of a pyrazole derivative docked into a protein's active site can show whether the key binding interactions are maintained over a period of nanoseconds. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored; stable RMSD values suggest the complex is in equilibrium and the binding mode is stable. These simulations provide a more realistic view of the binding event in a dynamic, solvated environment, offering insights into the conformational landscape of the ligand within the binding pocket. eurasianjournals.com

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is central to structure-based drug design and has been extensively used to evaluate pyrazole derivatives, including those related to this compound, as potential inhibitors of various enzymes, such as kinases. researchgate.net

The process involves placing the ligand in multiple positions and orientations within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. nih.gov The results are typically reported as a binding energy (in kcal/mol), where a more negative value indicates a stronger predicted interaction. Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site. researchgate.net For example, docking studies on pyrazoline derivatives have shown that the ethanone (B97240) group can be crucial for binding to certain targets. researchgate.net This information is invaluable for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors.

Table 3: Examples of Molecular Docking Studies on Pyrazole Derivatives

| Pyrazole Derivative Type | Protein Target | Docking Software | Key Findings | Reference |

|---|---|---|---|---|

| Pyrazole-thiadiazole derivatives | VEGFR-2, Aurora A, CDK2 | AutoDock 4.2 | Identified derivatives with minimum binding energies of -10.09, -8.57, and -10.35 kJ/mol, respectively, suggesting potential as kinase inhibitors. | researchgate.net |

| Pyrazole-indole hybrids | RET Kinase | Not specified | The most active compound showed a binding energy of -7.14 kcal/mol with key H-bond interactions. | |

| Pyrazoline derivatives | EGFR Tyrosine Kinase | Not specified | Docking scores (PLP fitness) ranged from 81.11 to 90.52, correlating well with in vitro cytotoxic activity. | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative | O-acetyl-serine-sulfhydrylase | GLIDE | Docking studies helped to comprehend the mode of binding of an anti-amoebic agent. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.netwiley-vch.de These models are built on the principle that the properties of a chemical are determined by its structure. researchgate.net

To build a QSAR/QSPR model, a set of molecules with known activities or properties (the training set) is described by a series of numerical values called molecular descriptors. These can include constitutional, topological, geometric, and electronic descriptors calculated from the molecular structure. wiley-vch.de Statistical techniques, such as Multiple Linear Regression (MLR), are then used to create a mathematical equation that relates these descriptors to the observed activity. wiley-vch.de

For pyrazole derivatives, 2D and 3D-QSAR models have been developed to understand the structural features required for activities like acetylcholinesterase inhibition or anticancer effects. eurasianjournals.com For instance, a 2D-QSAR model for pyrazole-like AChE inhibitors found that molecular volume and the number of multiple bonds were significant descriptors. These models can then be used to predict the activity of new, untested compounds, helping to prioritize which derivatives to synthesize and test experimentally.

Table 4: Common Descriptor Types in QSAR/QSPR Models

| Descriptor Category | Examples | Description |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Derived from quantum chemical calculations, describe electron distribution. |

| Topological | Wiener index, Kier & Hall connectivity indices | Numerical values derived from the 2D graph representation of the molecule. |

| Constitutional | Molecular weight, number of atoms, number of rings | Based on the molecular formula and count of structural features. |

| Physicochemical | LogP (lipophilicity), Molar refractivity | Describe properties like solubility and steric bulk. |

Preclinical Biological Activity and Structure Activity Relationship Sar Investigations of 1 1 Phenyl 1h Pyrazol 5 Yl Ethanone Analogs

Anti-inflammatory Activity

Analogs of 1-(1-phenyl-1H-pyrazol-5-yl)ethanone are widely investigated for their anti-inflammatory properties. nih.govnih.govnih.gov The structural versatility of the pyrazole (B372694) core allows for modifications that enhance potency and selectivity, often targeting key enzymes and pathways involved in the inflammatory cascade. researchgate.netfrontiersin.org

The anti-inflammatory potential of pyrazole analogs has been demonstrated through various in vitro assays that also provide clues to their mechanisms of action. A primary mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. frontiersin.org Pyrazole derivatives have been identified as potent COX-2 inhibitors, an activity sought after for its potential to reduce the gastrointestinal side effects associated with non-selective COX inhibition. researchgate.netfrontiersin.org For instance, the commercially available drug Celecoxib, which features a pyrazole core, is a potent and selective COX-2 inhibitor. researchgate.net

Recent studies have explored novel pyrazole analogs, revealing significant anti-inflammatory effects. In one study, a series of 1,5-diaryl pyrazole analogs were evaluated, with compound 33 (containing an adamantyl residue) showing a COX-2 inhibition IC50 value of 2.52 µM. frontiersin.org Another analog, 1-[1-(3-Methylphenyl)-5-phenyl-4-(phenylsulfanyl)-1H-pyrazol-3-yl]ethanone , exhibited excellent anti-inflammatory activity when compared to the standard drug indomethacin. nih.gov

Beyond COX inhibition, other mechanisms have been identified. A library of pyrazolo[1,5-a]quinazoline derivatives was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. nih.govmdpi.com This screening identified 13 compounds with anti-inflammatory activity (IC50 < 50 µM). nih.gov The two most potent compounds, 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide (13i) and 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide (16) , were predicted through pharmacophore mapping to be ligands for mitogen-activated protein kinases (MAPKs), including ERK2, p38α, and JNK3. mdpi.com Molecular modeling and in vitro kinase assays confirmed that these compounds exhibited micromolar binding affinities for JNK1, JNK2, and JNK3, suggesting that their anti-inflammatory effects are mediated through targeting MAPK pathways. nih.govmdpi.com

Table 1: In Vitro Anti-inflammatory Activity of Selected Pyrazole Analogs

| Compound/Analog | Assay/Target | Key Findings | Reference(s) |

|---|---|---|---|

| Celecoxib | COX-2 Inhibition | Potent and selective COX-2 inhibitor. | researchgate.net |

| 1,5-diaryl pyrazole (33) | COX-2 Inhibition | Exhibited an IC50 value of 2.52 µM. | frontiersin.org |

| 1-[1-(3-Methylphenyl)-5-phenyl-4-(phenylsulfanyl)-1H-pyrazol-3-yl]ethanone | Comparison to Indomethacin | Showed excellent anti-inflammatory activity. | nih.gov |

| Pyrazolo[1,5-a]quinazoline (13i) | Inhibition of LPS-induced NF-κB; MAPK inhibition | Potent inhibitor with IC50 < 50 µM; binds to JNK1/2/3. | nih.govmdpi.com |

| Pyrazolo[1,5-a]quinazoline (16) | Inhibition of LPS-induced NF-κB; MAPK inhibition | Potent inhibitor with IC50 < 50 µM; binds to JNK1/2/3. | nih.govmdpi.com |

Anticancer and Antiproliferative Activity

The pyrazole scaffold is a key structural motif in the design of novel anticancer agents. nih.govnih.gov These derivatives have been shown to exert their effects through various mechanisms, including cytotoxicity against a broad range of cancer cell lines and interference with critical cellular processes like cell division and apoptosis. nih.govnih.gov

Numerous analogs of this compound have been synthesized and evaluated for their cytotoxic effects against diverse human cancer cell lines. nih.gov Structure-activity relationship studies consistently show that the nature and position of substituents on the pyrazole and phenyl rings significantly influence the antiproliferative potency. nih.govnih.gov

For example, a series of pyrazole–indole hybrids were tested against four human cancer cell lines: HCT-116 (colorectal carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (liver carcinoma), and A549 (lung carcinoma). nih.gov Among these, compounds 7a (5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide) and 7b (5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide) demonstrated excellent anticancer activity, particularly against the HepG2 cell line, with IC50 values of 6.1 µM and 7.9 µM, respectively, which were superior to the standard drug doxorubicin (B1662922) (IC50 = 24.7 µM). nih.gov

In another study, pyrazoline derivatives bearing a 3,4,5-trimethoxy phenyl group were evaluated, with compound 3q showing potent anti-proliferation activity on cancer cell lines. nih.gov Furthermore, substituted aryl urea (B33335) derivatives of pyrimidine-pyrazole were synthesized, and compound 11 displayed strong antiproliferative activity against four human cancer cell lines (MCF7, A549, Colo205, and A2780) with IC50 values ranging from 0.01 to 0.65 µM. nih.gov

Table 2: In Vitro Cytotoxicity of Selected Pyrazole Analogs Against Human Cancer Cell Lines

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference(s) |

|---|---|---|---|

| Compound 7a | HepG2 | 6.1 ± 1.9 | nih.gov |

| HCT-116 | 10.3 ± 2.6 | nih.gov | |

| MCF-7 | 15.4 ± 2.9 | nih.gov | |

| A549 | 20.1 ± 3.1 | nih.gov | |

| Compound 7b | HepG2 | 7.9 ± 1.9 | nih.gov |

| HCT-116 | 13.2 ± 2.8 | nih.gov | |

| MCF-7 | 18.2 ± 3.0 | nih.gov | |

| A549 | 23.5 ± 3.2 | nih.gov | |

| Compound 11 | MCF7 | 0.01 | nih.gov |

| A549 | 0.65 | nih.gov | |

| Colo205 | 0.09 | nih.gov | |

| A2780 | 0.02 | nih.gov | |

| Doxorubicin (Reference) | HepG2 | 24.7 ± 3.2 | nih.gov |

The anticancer effects of pyrazole analogs are often underpinned by their ability to disrupt the cell cycle and induce programmed cell death (apoptosis). nih.govnih.gov Compounds 7a and 7b , which showed potent cytotoxicity, were further investigated for their cellular mechanism of action in HepG2 cells, revealing their involvement in cell cycle progression and apoptosis induction. nih.gov Similarly, a novel 3,19-(N-phenyl-3-(4-fluorophenyl)-pyrazole) acetal (B89532) of andrographolide (B1667393) (1f ) was found to cause S phase arrest in the cell cycle and induce a time-dependent increase in apoptotic cells in the MDA-MB-231 breast cancer cell line. nih.gov

A significant mechanism of action for several pyrazole derivatives is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division. nih.govnih.gov These compounds often act as microtubule targeting agents by binding to tubulin, frequently at the colchicine (B1669291) binding site. nih.govnih.gov For instance, molecular docking studies showed that the highly active compound 11 occupies the colchicine binding site, identifying it as a promising tubulin inhibitor. nih.gov

A series of N1-methyl pyrazolo[4,3-d]pyrimidines were evaluated as inhibitors of tubulin polymerization. nih.gov Compounds 9 , 11 , 12 , and 13 from this series were particularly potent, strongly inhibiting tubulin polymerization with IC50 values of 0.45, 0.42, 0.49, and 0.42 µM, respectively, comparable to the well-known tubulin inhibitor combretastatin (B1194345) A-4 (CA-4) (IC50 = 0.54 µM). nih.gov These compounds also effectively inhibited the binding of [3H]colchicine to tubulin, confirming their interaction at this site. nih.gov The pyrazoline derivative 3q was also found to be a potent tubulin polymerization inhibitor, with an efficacy comparable to colchicine. nih.gov

Antimicrobial Activity

The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial agents, with derivatives showing activity against a wide range of pathogenic bacteria. nih.govtandfonline.comnih.gov The metabolic stability of the pyrazole nucleus makes it an attractive starting point for designing new antibiotics to combat drug-resistant strains. tandfonline.comnih.gov

Analogs of this compound have demonstrated broad-spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The efficacy of these compounds is often related to their ability to interfere with essential bacterial pathways, such as peptidoglycan synthesis or DNA gyrase function. nih.govnih.gov

Several studies have quantified the antibacterial efficacy of pyrazole derivatives using the minimum inhibitory concentration (MIC). For example, a series of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives were synthesized and screened against Staphylococcus aureus and Streptococcus pyogenes (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). researchgate.net These compounds were generally more effective against Gram-negative bacteria. researchgate.net

In another study, newly designed pyrazole derivatives were predicted to be S. aureus DNA gyrase inhibitors and showed moderate antibacterial activity against both Gram-positive and Gram-negative strains, with MIC values as low as 12.5 μg/ml. nih.gov A series of pyrazole-imidazole-triazole hybrids were reported as potent growth inhibitors of S. aureus, E. coli, and P. aeruginosa with MIC values in the low μmol/ml range. nih.gov Furthermore, a bicyclic pyrazoline derivative (compound 9 ) showed a remarkable antibacterial profile, with very low MIC values (4 μg/mL) against multiple clinically relevant Gram-positive isolates, including multidrug-resistant (MDR) strains of S. aureus, S. epidermidis, and Enterococcus species. mdpi.com However, this compound was inactive against Gram-negative species. mdpi.com

Table 3: Antibacterial Activity (MIC) of Selected Pyrazole Analogs

| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference(s) |

|---|---|---|---|

| Pyrazole-DNA Gyrase Inhibitors | Gram-positive & Gram-negative strains | As low as 12.5 | nih.gov |

| Pyrazoline derivative (9) | S. aureus (including MDR) | 4 | mdpi.com |

| S. epidermidis (including MDR) | 4 | mdpi.com | |

| E. faecalis (including MDR) | 4 | mdpi.com | |

| E. faecium (including MDR) | 4 | mdpi.com | |

| Pyrazolyl 1,3,4-thiadiazine (21a) | S. aureus | 62.5 | nih.gov |

| B. subtilis | 62.5 | nih.gov | |

| K. pneumoniae | 125 | nih.gov | |

| Imidazo-pyridine substituted pyrazole (18) | E. coli | <1 | nih.gov |

| K. pneumoniae | <1 | nih.gov | |

| P. aeruginosa | <1 | nih.gov | |

| S. typhimurium | <1 | nih.gov |

Antifungal and Antitubercular/Antimycobacterial Evaluations

The emergence of drug-resistant fungal and mycobacterial strains necessitates the development of novel therapeutic agents. Pyrazole derivatives have been a focal point of such research, demonstrating significant potential.

A series of pyrazole-4-carboxamide derivatives were synthesized and evaluated for their in vitro activity against various fungal and bacterial pathogens. mdpi.com Notably, certain compounds within this series exhibited potent antifungal activity against Aspergillus niger and Candida albicans. For instance, compounds 5a and 5i showed maximal growth inhibition against A. niger with inhibition zones of 21 mm and 19 mm, respectively. mdpi.com Compound 5j was particularly effective against C. albicans, with a 22 mm zone of inhibition. mdpi.com

In the realm of antitubercular research, these pyrazole-4-carboxamide derivatives were tested against the Mycobacterium tuberculosis H37Rv strain. mdpi.com Several compounds displayed significant activity, with compound 5e exhibiting a minimum inhibitory concentration (MIC) of 3.12 µg/mL. mdpi.com Compounds 5g and 5m also showed promising activity with an MIC of 6.25 µg/mL. mdpi.com

Furthermore, another study focused on 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives and their antimycobacterial properties. researchgate.net These compounds were tested in vitro against Mycobacterium tuberculosis H37RV using the ALAMAR radiometric system. researchgate.net This highlights the ongoing interest in the pyrazole scaffold for developing new antitubercular agents. The isonicotinohydrazide-based pyrazole derivatives have also been explored, with some compounds showing promising antitubercular activity with MIC values as low as ≤4.9 μM, which is more potent than the first-line drug ethambutol. mdpi.com

The following table summarizes the antifungal and antitubercular activities of selected pyrazole analogs.

Table 1: Antifungal and Antitubercular Activity of Selected Pyrazole Analogs

| Compound | Test Organism | Activity | Reference |

|---|---|---|---|

| 5a | Aspergillus niger | Zone of Inhibition: 21 mm | mdpi.com |

| 5i | Aspergillus niger | Zone of Inhibition: 19 mm | mdpi.com |

| 5j | Candida albicans | Zone of Inhibition: 22 mm | mdpi.com |

| 5e | Mycobacterium tuberculosis H37Rv | MIC: 3.12 µg/mL | mdpi.com |

| 5g | Mycobacterium tuberculosis H37Rv | MIC: 6.25 µg/mL | mdpi.com |

| 5m | Mycobacterium tuberculosis H37Rv | MIC: 6.25 µg/mL | mdpi.com |

Antiviral Properties (e.g., Anti-Tobacco Mosaic Virus Activity)

The Tobacco Mosaic Virus (TMV) is a significant plant pathogen causing substantial economic losses in agriculture. nih.govnih.gov Research into new antiviral agents has identified pyrazole derivatives as a promising class of compounds.

A study on novel pyrazole amide derivatives demonstrated their potential against TMV. nih.gov In this research, compounds were designed to target the TMV coat protein. nih.govresearchgate.net The in vivo and in vitro bioassays revealed that all synthesized compounds exhibited activity against TMV at a concentration of 500 μg/mL. nih.gov Specifically, compound 3p showed the most potent activity, even surpassing the commercial agent ningnanmycin (B12329754). nih.gov

Another series of 1-tert-butyl-5-amino-4-pyrazole derivatives containing a 1,3,4-oxadiazole (B1194373) sulfide (B99878) moiety also showed excellent protective activity against TMV. researchgate.netnih.gov The EC50 values for compounds 5d , 5j , 5k , and 5l were 165.8, 163.2, 159.7, and 193.1 mg/L, respectively, which were all superior to ningnanmycin (271.3 mg/L). researchgate.netnih.gov Furthermore, it was observed that these compounds could induce systemic acquired resistance in the host plant, thereby enhancing its defense against the virus. researchgate.netnih.gov

The antiviral activity of these compounds is often evaluated based on their curative, protective, and inactivation effects. The following table presents the anti-TMV activity of selected pyrazole analogs.

Table 2: Anti-Tobacco Mosaic Virus (TMV) Activity of Selected Pyrazole Analogs at 500 µg/mL

| Compound | Curative Rate (%) | Protective Rate (%) | Inactivation Rate (%) | Reference |

|---|---|---|---|---|

| 3p | >58.6 (ningnanmycin) | >55.2 (ningnanmycin) | >50.3 (ningnanmycin) | nih.gov |

| E2 | - | 65.1 | - | nih.gov |

| E8 | 59.2 | - | - | nih.gov |

| E17 | - | 61.3 | - | nih.gov |

| 5d | - | EC50: 165.8 mg/L | - | researchgate.netnih.gov |

| 5j | - | EC50: 163.2 mg/L | - | researchgate.netnih.gov |

| 5k | - | EC50: 159.7 mg/L | - | researchgate.netnih.gov |

Antioxidant Properties

In Vitro Radical Scavenging Assays (e.g., DPPH)

The antioxidant potential of this compound analogs has been investigated through various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a commonly employed method. This assay measures the ability of a compound to donate a hydrogen atom and thus neutralize the DPPH free radical.

In a study of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives, several compounds demonstrated excellent radical scavenging activity. nih.gov The structure-activity relationship indicated that di-halogenated compounds, such as 3e and 6e with 3,4-dichloro substituents on the phenyl ring, exhibited the most potent antioxidant activity. nih.gov Another study on pyrazoline derivatives found that compound 5 , a 5-hydroxy-3-methyl-5-trifluoromethyl-4,5-dihydro-1H-1-(2-hydroxybenzoyl)-pyrazole, had the highest free radical scavenging capacity in the DPPH assay. nih.gov

The antioxidant capacity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Table 3: DPPH Radical Scavenging Activity of Selected Pyrazole Analogs

| Compound Series/Number | Key Structural Features | Activity (IC50 or % scavenging) | Reference |

|---|---|---|---|

| 1a-f | 2-(4,5-Dihydro-1H-pyrazol-1-yl)-pyrimidine derivatives | Good IC50 values | nih.gov |

| 2a-e | 1-Carboxamidino-1H-pyrazole derivatives | Inactive or low activity | nih.gov |

| 3e | 3,4-di-Cl substitution | Potent antioxidant activity | nih.gov |

| 6e | 3,4-di-Cl substitution | Potent antioxidant activity | nih.gov |

Reactive Oxygen Species (ROS) Modulation and Oxidative Stress Mitigation

Reactive oxygen species (ROS) are highly reactive molecules that, in excess, can lead to oxidative stress and cellular damage. nih.gov The ability of compounds to modulate ROS levels and mitigate oxidative stress is a key therapeutic strategy for a range of diseases, including neurodegenerative disorders. mdpi.comresearchgate.net

Analogs of this compound have shown promise in this area. For instance, certain pyrazoline derivatives have been evaluated for their capacity to prevent oxidative damage in brain homogenates. nih.gov Compound 5 from this series was particularly effective, not only in preventing basal and induced lipid peroxidation but also in blocking glutathione (B108866) oxidation mediated by hydrogen peroxide. nih.gov This suggests a significant potential to mitigate oxidative damage.

Furthermore, some pyrazole analogs have been shown to attenuate microglia-mediated neurotoxicity, a process in which ROS play a crucial role. nih.gov The suppression of toxin-induced microglia overactivation is a potential therapeutic approach for halting the progression of neurodegenerative diseases driven by ROS. nih.gov The aryl-pyrazolone scaffold, present in the antioxidant drug edaravone, is known for its ability to scavenge oxygen free radicals and react with aldehydes, which are products of lipid peroxidation. mdpi.commdpi.comresearchgate.net This highlights the inherent potential of this chemical class to combat oxidative stress.

Enzyme and Receptor Modulation Studies

Kinase Inhibition (e.g., p38MAPK, Bruton Kinase)

Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. Consequently, kinase inhibitors are a major focus of drug discovery.

p38 MAP Kinase Inhibition The p38 mitogen-activated protein (MAP) kinases are involved in inflammatory responses, and their inhibition is a therapeutic target. Some pyrazole derivatives have been reported to possess p38α MAP kinase inhibitory activity, suggesting their potential as anti-inflammatory agents. researchgate.net

Bruton's Tyrosine Kinase (BTK) Inhibition Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. plos.org Several pyrazole-containing compounds have been developed as potent BTK inhibitors. For example, pyrazolopyrimidine derivatives have been designed and synthesized, showing potent inhibition of BTK.

Structure-activity relationship studies have been crucial in optimizing the potency and selectivity of these inhibitors. The development of both irreversible and reversible BTK inhibitors has expanded the therapeutic possibilities. For instance, GDC-0853 is a noncovalent BTK inhibitor, while PRN1008 (rilzabrutinib) is a reversible covalent inhibitor.

The following table provides examples of pyrazole-based kinase inhibitors and their activities.

Table 4: Kinase Inhibition by Selected Pyrazole Analogs

| Compound/Series | Target Kinase | Activity (e.g., IC50) | Reference |

|---|---|---|---|

| Pyrazole derivatives | p38α MAP kinase | Inhibitory activity reported | researchgate.net |

| Pyrazolopyrimidine derivatives | Bruton's Tyrosine Kinase (BTK) | Potent inhibitors | |

| GDC-0853 | Bruton's Tyrosine Kinase (BTK) | IC50 = 0.91 nM | |

| PRN1008 (rilzabrutinib) | Bruton's Tyrosine Kinase (BTK) | IC50 = 3.1 nM |

Other Enzyme Modulations (e.g., COX, DPP-IV, Aromatase)

The structural framework of this compound is a component of various derivatives that have been investigated for their ability to modulate several key enzymes implicated in a range of diseases. Notably, pyrazole-containing compounds have demonstrated inhibitory activity against cyclooxygenase (COX) and dipeptidyl peptidase-IV (DPP-IV).

Cyclooxygenase (COX) Inhibition: The pyrazole nucleus is a well-established scaffold in the design of anti-inflammatory agents, many of which function through the inhibition of COX enzymes. nih.govresearchgate.netsemanticscholar.org A number of studies have synthesized and evaluated pyrazole derivatives, including structures analogous to this compound, for their COX-inhibitory potential. For instance, a series of 1,3,4-trisubstituted pyrazole derivatives were screened for anti-inflammatory activity, with some compounds showing excellent inhibition comparable to the standard drug diclofenac. nih.gov Similarly, novel pyrazole-integrated benzophenones demonstrated significant anti-inflammatory potential. nih.gov Molecular docking studies have frequently been employed to understand the interaction between these pyrazole derivatives and the active site of COX-2, confirming the importance of the pyrazole ring in binding to the enzyme. mdpi.comresearchgate.net In some series, the presence of specific moieties, such as an aminosulfonyl group, was found to contribute significantly to COX-2 inhibition and selectivity. frontiersin.org

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV is a serine protease that has become a key target for the management of type 2 diabetes mellitus. nih.gov The pyrazole scaffold has been successfully utilized to develop potent DPP-IV inhibitors. An integrated approach combining virtual screening, chemical synthesis, and bioassays identified novel DPP-4 inhibitors featuring a pyrazole-3-carbohydrazone scaffold. nih.gov Structure-activity relationship (SAR) studies on pyrazolopyrimidine derivatives revealed that substitutions on the pyrazole moiety could significantly enhance potency against DPP-IV. nih.gov For example, strategic placement of substituents at one position over another resulted in a greater than six-fold increase in inhibitory power. nih.gov Computational modeling has been instrumental in this field, helping to rationalize SAR and guide the design of new inhibitors. nih.gov

The following table summarizes representative findings on the enzyme modulation by pyrazole analogs.

| Enzyme Target | Pyrazole Scaffold Type | Key Findings | Reference(s) |

| COX-2 | 1,3,4-Trisubstituted Pyrazoles | Showed excellent anti-inflammatory activity, comparable to diclofenac. | nih.gov |

| COX-2 | Pyrazole-Integrated Benzophenones | Active anti-inflammatory agents. | nih.gov |

| COX-2 | Heterocyclic Pyrazole Derivatives | In silico docking confirmed binding to the COX-2 active site. | mdpi.com |

| DPP-IV | Pyrazole-3-Carbohydrazones | Identified as novel DPP-IV inhibitors through virtual screening and bioassays. | nih.gov |

| DPP-IV | Pyrazolopyrimidines | Substitutions on the pyrazole ring led to a >6-fold increase in potency. | nih.gov |

Allosteric Receptor Modulation (e.g., Metabotropic Glutamate (B1630785) Receptor 5)

Beyond direct enzyme inhibition, analogs of this compound have been explored as allosteric modulators of G-protein coupled receptors, with the metabotropic glutamate receptor 5 (mGluR5) being a prominent target. nih.govnih.govnih.gov mGluR5 is implicated in various central nervous system functions, and its positive allosteric modulators (PAMs) are of interest for treating cognitive and psychiatric disorders like schizophrenia. nih.govnih.gov

A key example is the compound 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB), which contains a 1,3-diphenyl-1H-pyrazol-5-yl core structurally related to the title compound. CDPPB was identified as a centrally active mGluR5 PAM. nih.gov Extensive SAR studies on a library of 50 analogs of CDPPB were conducted to understand the structural requirements for potentiating glutamate-induced calcium release in rat astrocytes. nih.gov These investigations revealed specific substitution patterns that enhance potency. The findings indicated that these pyrazole-based PAMs engage with an allosteric site on the mGluR5 receptor that is distinct from the one bound by the well-known antagonist MPEP. nih.gov Other research has also led to the development of potent 1H-pyrazolo[3,4-b]pyridine-based mGluR5 PAMs, further underscoring the versatility of the pyrazole scaffold in designing allosteric modulators. nih.govnih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological efficacy of compounds based on the this compound scaffold is highly dependent on the nature and position of various substituents. Comprehensive SAR analyses have been conducted across different therapeutic targets, integrating chemical synthesis and biological testing with computational methods to elucidate key structural requirements for activity.

Impact of Substituent Modifications on Biological Efficacy

Modifications to the phenyl rings and the pyrazole core of this chemical class have profound effects on their biological profiles, influencing everything from enzyme inhibition to receptor modulation.

Substituents on Phenyl Rings: For mGluR5 PAMs based on the N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide scaffold, electronegative substituents (e.g., nitro, cyano) in the para-position of the benzamide (B126) phenyl ring were found to increase potency. nih.gov The activity was further enhanced by the addition of a halogen atom (e.g., fluorine) in the ortho-position of the 1-phenyl ring attached to the pyrazole. nih.gov In the context of anticancer activity against EGFR tyrosine kinase, a trifluoromethyl group at the para position on a phenyl ring attached to the pyrazole core resulted in the most potent activity. mdpi.com For certain anti-inflammatory pyrazole derivatives, electron-withdrawing groups on the phenyl ring were shown to be beneficial. frontiersin.org Conversely, for a series of pyrazoline-based anticancer agents, electron-donating groups on the phenyl ring at the C5 position had a great influence on activity. tandfonline.com

Substituents on the Pyrazole Ring: The substitution pattern on the pyrazole ring itself is critical. The perpetual research carried out revealed the indispensable role N-substituents of pyrazoline play in exhibiting the biological activity. tandfonline.com As the substituent changes, a particular activity is altered either completely or to a certain extent. tandfonline.com For example, in the development of JAK inhibitors, an ortho substitution on the pyrazole ring was important for achieving selectivity for JAK1 over JAK2. nih.gov

The following table summarizes the impact of various substituents on the biological activity of pyrazole analogs.

| Biological Target | Scaffold/Analog Class | Favorable Substituent(s) | Effect | Reference(s) |

| mGluR5 PAM | N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides | Electronegative group (e.g., NO₂) at para-position of benzamide ring. | Increased potency | nih.gov |

| mGluR5 PAM | N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides | Halogen at ortho-position of 1-phenyl ring. | Increased potency | nih.gov |

| Anticancer (EGFR) | Pyrazole Derivatives | Trifluoromethyl group at para-position of phenyl ring. | Increased potency | mdpi.com |

| Anticancer | Benzimidazole bearing 2-pyrazolines | Electron-donating group on phenyl ring at C5. | Increased activity | tandfonline.com |

| Anti-inflammatory (COX) | Pyrazole Derivatives | Electron-withdrawing group on phenyl ring. | Increased activity | frontiersin.org |

| JAK1 Selectivity | Pyrazole Derivatives | Ortho substitution on the pyrazole ring. | Important for selectivity over JAK2 | nih.gov |

Positional Isomerism and Pharmacophore Requirements for Activity

The specific arrangement of atoms and functional groups (the pharmacophore) and the relative positioning of substituents (positional isomerism) are crucial determinants of biological activity for pyrazole derivatives.

The pyrazole ring itself is considered a privileged scaffold, largely due to its ability to participate in hydrogen bonding. nih.gov An N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, while N1-substitution removes the hydrogen bond donating capability. nih.gov This feature is critical for interaction with many biological targets. For example, the NH proton of the pyrazole ring has been cited as a key contributor to the antioxidant activity of certain derivatives. nih.gov

Pharmacophore modeling for DPP-IV inhibitors based on a pyrazole-3-carbohydrazone scaffold identified a model consisting of one hydrogen bond donor, one hydrogen bond acceptor, and two hydrophobic features as essential for activity. nih.gov This highlights the specific spatial arrangement of interaction points required for binding.

The importance of positional isomerism is evident in SAR studies. As noted previously, placing a halogen at the ortho-position of the 1-phenyl ring in mGluR5 PAMs was more effective at increasing potency than placing it at other positions. nih.gov Similarly, for antinociceptive pyrazole analogs, para substitution on a phenyl ring improved interaction with peripheral opioid receptors, whereas ortho substitution altered affinity for a different channel. frontiersin.org These findings demonstrate that not only the presence of a substituent but its precise location is critical for defining the compound's pharmacological profile.

Integration of Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool for understanding the SAR of this compound analogs and guiding the design of more potent and selective compounds.

Molecular Docking: Molecular docking is one of the most frequently used computational techniques in this field. It has been widely applied to predict and analyze the binding modes of pyrazole derivatives within the active sites of target proteins. Docking studies have provided theoretical frameworks to rationally design new inhibitors for targets such as tyrosine kinases and COX-2. mdpi.comresearchgate.netnih.gov For instance, docking of pyrazole derivatives into the COX-2 enzyme active site helped to confirm the importance of the 4,5-dihydro-1H-pyrazole ring for its interactions. researchgate.net

Virtual Screening and Pharmacophore Modeling: In addition to docking, structure-based virtual screening has been used to identify novel hit compounds from large chemical databases, as was the case in the discovery of new pyrazole-based DPP-IV inhibitors. nih.gov Following the identification of active compounds, pharmacophore models are often developed to distill the key chemical features necessary for biological activity. nih.gov These models serve as 3D queries for finding other novel compounds with the desired activity and for guiding further structural optimization. nih.gov

Other Computational Methods: Advanced computational methods like the Petra/Osiris/Molinspiration (POM) Theory have also been applied to identify antibacterial, antifungal, and antitumor pharmacophore sites within pyrazole derivatives, based on their physicochemical properties and electronic charge distributions. researchgate.net These computational approaches, when integrated with traditional synthesis and biological testing, accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Strategies for Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives has evolved significantly from classical condensation reactions to more sophisticated and efficient modern methods. iucr.org A primary future direction lies in the development of novel synthetic strategies that are not only high-yielding and versatile but also sustainable. Traditional methods for creating the pyrazole ring often involve the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls. nih.gov For instance, the synthesis of polysubstituted pyrazoles can be achieved through the reaction of hydrazine (B178648) derivatives with 1,3-diketones. nih.gov

Future research will likely focus on multicomponent reactions (MCRs), which allow for the construction of complex molecules like pyrazoles in a single, efficient step from multiple starting materials. nih.gov These one-pot syntheses are highly atom-economical and operationally simple, aligning with the principles of sustainable chemistry. ijprt.org Additionally, the development of novel catalytic systems, including the use of recyclable and environmentally benign catalysts, is a key area of interest. mdpi.com For example, catalysts like CeO2/CuO@GQDs@NH2 nanocomposites have been successfully used in aqueous media for pyrazole synthesis. nih.gov The exploration of innovative synthetic pathways, such as those utilizing microwave assistance or solvent-free conditions, will continue to be a priority, aiming to reduce reaction times and environmental impact. researchgate.netnaturalspublishing.com

Table 1: Comparison of Synthetic Strategies for Pyrazole Derivatives

| Strategy | Description | Advantages | Key Research Areas |

|---|---|---|---|

| Classical Cyclocondensation | Reaction of hydrazines with 1,3-difunctional compounds (e.g., 1,3-diketones). iucr.orgnih.gov | Well-established, versatile. | Improving regioselectivity, milder reaction conditions. |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form the final product. nih.gov | High atom economy, operational simplicity, reduced waste. researchgate.net | Discovery of new MCRs, use of green catalysts. researchgate.net |

| Catalytic Methods | Employing catalysts such as Lewis acids, solid-supported catalysts, or nanoparticles. nih.govmdpi.com | Increased reaction rates, high yields, catalyst recyclability. | Development of novel, highly efficient, and reusable catalysts. |

| Green Chemistry Approaches | Utilizing techniques like microwave irradiation, ultrasound, or solvent-free reactions. researchgate.netnaturalspublishing.com | Reduced energy consumption, shorter reaction times, minimized solvent use. researchgate.net | Integration with other strategies, use of aqueous media. nih.gov |

Advanced Computational Modeling for Mechanism Prediction and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to predict molecular behavior and guide the design of new therapeutic agents. drugbank.com For pyrazole scaffolds like 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone, advanced computational modeling represents a critical avenue for future research, enabling mechanism prediction and efficient lead optimization. ekb.eg

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are used to correlate the chemical structure of pyrazole derivatives with their biological activity, helping to identify key structural features essential for potency. thieme-connect.com Molecular docking studies provide insights into the binding modes of pyrazole ligands with their biological targets, elucidating the specific interactions that drive their pharmacological effects. mdpi.commdpi.com Furthermore, molecular dynamics (MD) simulations can explore the dynamic behavior and conformational flexibility of these compounds within the active sites of enzymes or receptors, offering a more complete picture of the binding process. drugbank.com

Future efforts will focus on integrating these computational approaches into a seamless workflow for drug design. drugbank.com The development of more accurate force fields and the use of machine learning and artificial intelligence will enhance the predictive power of these models, accelerating the identification of novel pyrazole derivatives with improved efficacy and selectivity. drugbank.comthieme-connect.com These in silico methods significantly reduce the time and cost associated with experimental screening, allowing researchers to prioritize the synthesis and testing of the most promising candidates. drugbank.comresearchgate.net

Table 2: Computational Techniques in Pyrazole Drug Discovery

| Technique | Application | Insights Gained | Future Directions |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity. | Identifies key molecular descriptors for potency and selectivity. | Development of 3D-QSAR models for enhanced spatial understanding. researchgate.net |

| Molecular Docking | Predicts the binding orientation of a ligand to a target protein. mdpi.com | Elucidates binding modes, identifies key interactions (e.g., hydrogen bonds, hydrophobic interactions). thieme-connect.commdpi.com | Improved scoring functions, docking to flexible receptors. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. drugbank.com | Assesses binding stability, conformational changes, and free energy of binding. mdpi.com | Longer simulation times, integration with quantum mechanics (QM/MM). |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. bldpharm.com | Early assessment of drug-like properties and potential liabilities. | More accurate prediction of metabolic pathways and toxicity endpoints. |

Exploration of New Biological Targets and Therapeutic Areas for Pyrazole Scaffolds

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. mdpi.comnih.gov This versatility has led to the development of pyrazole-containing drugs for various diseases, including cancer, inflammation, and viral infections. globalresearchonline.net A significant future research direction for compounds like this compound is the exploration of novel biological targets and the expansion into new therapeutic areas.

Historically, pyrazoles have been successful as anti-inflammatory agents (e.g., Celecoxib) and anticancer kinase inhibitors (e.g., Crizotinib). Current research continues to uncover new applications. For example, pyrazole derivatives are being investigated as inhibitors of Heat Shock Protein 90 (Hsp90) for breast cancer, as neuroprotective agents for conditions like Alzheimer's and Parkinson's disease, and as antiviral agents.

The future will see a more systematic approach to target identification, likely involving chemoproteomics and other advanced screening technologies to identify novel protein interactions for pyrazole-based libraries. The design of pyrazole hybrids, where the pyrazole core is combined with other pharmacophores, is a promising strategy to create multi-target agents or to enhance potency and selectivity for a specific target. This approach could lead to the development of innovative treatments for complex diseases that involve multiple biological pathways.

Table 3: Selected Biological Targets and Therapeutic Areas for Pyrazole Scaffolds

| Therapeutic Area | Biological Target(s) | Example or Rationale | Reference(s) |

|---|---|---|---|

| Oncology | Protein Kinases (e.g., VEGFR2, JAK1, Bcr-Abl), Hsp90 | Development of selective inhibitors for various cancers. | nih.gov |

| Inflammation & Pain | Cyclooxygenase (COX) enzymes, Phosphodiesterases (PDEs) | Design of anti-inflammatory and analgesic agents. | |

| Neurodegenerative Diseases | Microglia activation, various enzymes and receptors | Potential to halt the progression of diseases like Alzheimer's and Parkinson's. | thieme-connect.com |

| Infectious Diseases | Viral enzymes (e.g., reverse transcriptase), bacterial proteins | Development of novel antiviral and antibacterial agents. | frontiersin.org |

| Metabolic Disorders | α-glucosidase, other metabolic enzymes | Potential for developing new antidiabetic agents. | |

Integration of Green Chemistry Principles in Pyrazole Synthesis for Sustainable Drug Discovery

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. researchgate.net The synthesis of pyrazole derivatives, including this compound, is an area ripe for the integration of these sustainable practices. Future research will focus on making the entire lifecycle of pyrazole-based drug discovery—from synthesis to application—more environmentally benign. ijprt.orgmdpi.com

Key objectives of green chemistry in this context include the use of safer, renewable solvents (such as water or ethanol), the development of catalyst-free reactions, and the use of energy-efficient techniques like microwave irradiation and ultrasonication. researchgate.net For example, one-pot multicomponent reactions performed in water or under solvent-free conditions represent a significant step towards greener pyrazole synthesis. nih.govresearchgate.net The use of recyclable catalysts, such as magnetic nanoparticles, further enhances the sustainability of these processes by simplifying catalyst recovery and reuse. naturalspublishing.com

By designing synthetic routes that are not only efficient but also adhere to the 12 principles of green chemistry, researchers can contribute to a more sustainable model of drug discovery. This approach not only reduces environmental impact but can also lead to more cost-effective and safer manufacturing processes, which is a crucial consideration for the translation of new drug candidates from the laboratory to the clinic.

Table 4: Application of Green Chemistry Principles to Pyrazole Synthesis

| Green Chemistry Principle | Application in Pyrazole Synthesis | Example/Benefit | Reference(s) |

|---|---|---|---|

| Waste Prevention | One-pot and multicomponent reactions that reduce intermediate separation and purification steps. | MCRs for pyranopyrazoles minimize waste generation. | researchgate.net |

| Atom Economy | Designing syntheses where the maximum proportion of starting materials is incorporated into the final product. | Cycloaddition reactions are often highly atom-economical. | ijprt.org |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids. | Aqueous synthesis of pyrazoles using catalysts like CTAB. | nih.gov |

| Design for Energy Efficiency | Utilizing microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. | Microwave-assisted synthesis of pyrano[2,3-c]pyrazoles achieves higher yields in shorter times. | researchgate.net |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources. | Using bio-based solvents and reagents where possible. |

| Catalysis | Employing highly efficient and recyclable catalysts instead of stoichiometric reagents. | Use of magnetic nano-[CoFe2O4] catalyst that can be recovered with an external magnet. | naturalspublishing.com |

Q & A

Q. What are the standard synthetic routes for 1-(1-Phenyl-1H-pyrazol-5-yl)ethanone, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions between 1,4-dicarbonyl compounds and phenylhydrazine derivatives under acidic or basic conditions. For example:

- Route 1 : Reaction of 1,4-diketones with phenylhydrazine in ethanol under reflux, catalyzed by acetic acid, yields pyrazole intermediates. Subsequent oxidation or dehydration steps form the ethanone moiety .

- Route 2 : Use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in thiophene-containing variants, followed by cyclization .

Optimization : Reaction parameters (temperature, solvent, catalyst) are adjusted using Design of Experiments (DoE) to maximize yield. Purity is verified via HPLC and NMR .

Q. How is the structural integrity of this compound confirmed experimentally?

- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR identifies proton environments and carbonyl groups (e.g., δ ~2.5 ppm for acetyl protons). IR confirms C=O stretches (~1700 cm<sup>-1</sup>) .

- X-ray Crystallography : Single-crystal diffraction (e.g., SHELXL refinement) provides bond lengths/angles (e.g., C=O bond: ~1.22 Å) and dihedral angles between aromatic rings .

Q. What preliminary biological screening methods are used for this compound?

- Antimicrobial Assays : Disk diffusion or microdilution against E. coli or S. aureus with positive/negative controls.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), comparing IC50 values to reference drugs .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond length discrepancies) be resolved?

Q. What mechanistic insights explain the compound’s reactivity in substitution reactions?

- Electrophilic Aromatic Substitution : The pyrazole ring’s electron-deficient nature directs substituents to the para position. Kinetic studies (e.g., UV-Vis monitoring) reveal rate dependence on nitration agent (HNO3/H2SO4) concentration .

- DFT Calculations : HOMO-LUMO gaps predict regioselectivity. For example, nitro groups preferentially occupy the 4-position due to lower activation energy (ΔG<sup>‡</sup> ~25 kcal/mol) .

Q. How do solvent effects influence the compound’s catalytic activity in cross-coupling reactions?

- Polar Aprotic Solvents : DMF or DMSO enhance palladium-catalyzed Suzuki couplings by stabilizing intermediates (e.g., Pd(0) → Pd(II)). Yields increase from 60% (EtOH) to 85% (DMF) .

- Solvent-Free Conditions : Ball milling reduces reaction time (4 hr → 1 hr) but may lower enantiomeric purity (e.g., 95% → 88% ee) .

Data Contradiction Analysis

Q. How to address conflicting biological activity reports (e.g., variable IC50 values)?

Q. Why do crystallographic studies show differing dihedral angles for the phenyl-pyrazole system?

- Conformational Flexibility : Intramolecular steric hindrance between the phenyl and acetyl groups causes rotational freedom (e.g., dihedral angles ranging 15–35°).

- Temperature Effects : Low-temperature (100 K) crystallography reduces thermal motion, revealing "locked" conformations .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

| Parameter | Value (Example) | Source |

|---|---|---|

| Space Group | P21/c | |

| Bond Length (C=O) | 1.219 Å | |

| Dihedral Angle (Ph-Pyz) | 22.5° |

Q. Table 2. Synthetic Yield Optimization

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Ethanol, Reflux, 12 hr | 65 | 98% |

| DMF, Microwave, 1 hr | 88 | 99% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products